molecular formula C17H19NO4 B11502148 methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11502148
M. Wt: 301.34 g/mol
InChI Key: UFCFCNCPGZGYMD-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrole ring substituted with an ethyl group, a methoxybenzylidene moiety, and a carboxylate ester group, making it a versatile molecule for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One-pot synthesis methods have been developed, where the starting materials are reacted in a single reaction vessel, often using catalysts such as triethylamine in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4Z)-1-ethyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (4Z)-1-ethyl-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C17H19NO4/c1-5-18-11(2)15(17(20)22-4)14(16(18)19)10-12-6-8-13(21-3)9-7-12/h6-10H,5H2,1-4H3/b14-10-

InChI Key

UFCFCNCPGZGYMD-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC=C(C=C2)OC)/C1=O)C(=O)OC)C

Canonical SMILES

CCN1C(=C(C(=CC2=CC=C(C=C2)OC)C1=O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.